molecular formula C9H7N3O B15331491 Cinnoline-8-carboxamide

Cinnoline-8-carboxamide

Cat. No.: B15331491
M. Wt: 173.17 g/mol
InChI Key: VXOASANYSIWPAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cinnoline-8-carboxamide typically involves the intramolecular cyclization of hydrazones followed by diazotization. One common method starts with the condensation of p-amino-benzene sulphonyl chloride with various substituted 4-amino cinnoline-3-carboxamides . The hydrazones are obtained by coupling with cyanoacetamide in an aqueous ethanolic solution containing sodium acetate, followed by intramolecular cyclization using anhydrous aluminum chloride in chlorobenzene . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Cinnoline-8-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Comparison with Similar Compounds

Cinnoline-8-carboxamide can be compared to other similar compounds such as quinoline, isoquinoline, and phthalazine. These compounds share structural similarities with cinnoline but differ in their pharmacological profiles and specific applications . For example:

This compound stands out due to its unique combination of pharmacological activities and its potential for use in developing new therapeutic agents .

Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

cinnoline-8-carboxamide

InChI

InChI=1S/C9H7N3O/c10-9(13)7-3-1-2-6-4-5-11-12-8(6)7/h1-5H,(H2,10,13)

InChI Key

VXOASANYSIWPAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=NC=C2

Origin of Product

United States

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